Cas no 2580094-12-6 (rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate)

rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate structure
2580094-12-6 structure
商品名:rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate
CAS番号:2580094-12-6
MF:C10H17NO3
メガワット:199.246883153915
CID:5656839
PubChem ID:165892958

rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate 化学的及び物理的性質

名前と識別子

    • rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
    • EN300-27728879
    • 2580094-12-6
    • rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate
    • インチ: 1S/C10H17NO3/c1-2-13-9(12)10-7-11-6-8(10)4-3-5-14-10/h8,11H,2-7H2,1H3/t8-,10+/m1/s1
    • InChIKey: FLFLNLDREORBJK-SCZZXKLOSA-N
    • ほほえんだ: O1CCC[C@@H]2CNC[C@]12C(=O)OCC

計算された属性

  • せいみつぶんしりょう: 199.12084340g/mol
  • どういたいしつりょう: 199.12084340g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 231
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.3

rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27728879-5.0g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6 95.0%
5.0g
$4722.0 2025-03-19
Enamine
EN300-27728879-2.5g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6 95.0%
2.5g
$3191.0 2025-03-19
Enamine
EN300-27728879-1.0g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6 95.0%
1.0g
$1629.0 2025-03-19
Enamine
EN300-27728879-10g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6
10g
$7004.0 2023-09-10
Enamine
EN300-27728879-5g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6
5g
$4722.0 2023-09-10
Enamine
EN300-27728879-0.05g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6 95.0%
0.05g
$1368.0 2025-03-19
Enamine
EN300-27728879-0.1g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6 95.0%
0.1g
$1433.0 2025-03-19
Enamine
EN300-27728879-1g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6
1g
$1629.0 2023-09-10
Enamine
EN300-27728879-10.0g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6 95.0%
10.0g
$7004.0 2025-03-19
Enamine
EN300-27728879-0.25g
rac-ethyl (4aR,7aR)-octahydropyrano[2,3-c]pyrrole-7a-carboxylate
2580094-12-6 95.0%
0.25g
$1498.0 2025-03-19

rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate 関連文献

rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylateに関する追加情報

Professional Introduction to Rac-Ethyl (4aR,7aR)-Octahydropyrano2,3-Cpyrrole-7a-Carboxylate (CAS No. 2580094-12-6)

Rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate, a compound with the CAS number 2580094-12-6, represents a significant advancement in the field of chemical and biomedical research. This compound belongs to the class of octahydropyrano[2,3-c]pyrrole derivatives, which have garnered considerable attention due to their unique structural properties and potential biological activities. The precise stereochemistry, indicated by the (4aR,7aR) configuration, underscores the compound's importance in developing targeted therapeutic agents.

The molecular structure of Rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate features a fused bicyclic system with a carboxylate ester group at the 7a position. This configuration is critical for its interaction with biological targets, particularly enzymes and receptors involved in various metabolic pathways. The presence of the ethyl group enhances solubility and bioavailability, making it a promising candidate for pharmacological applications.

Recent research has highlighted the potential of octahydropyrano[2,3-c]pyrrole derivatives as scaffolds for drug discovery. Studies have demonstrated that these compounds exhibit inhibitory effects on several key enzymes implicated in inflammation and cancer progression. For instance, preliminary in vitro studies suggest that Rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate may interfere with the activity of cyclooxygenase-2 (COX-2), a well-known target for nonsteroidal anti-inflammatory drugs (NSAIDs). This finding aligns with the growing interest in developing novel anti-inflammatory agents with improved efficacy and reduced side effects.

The stereochemical purity of this compound is particularly noteworthy. The (4aR,7aR) configuration ensures optimal binding affinity to biological targets by mimicking natural substrates or inhibitors. This level of stereochemical control is essential for achieving high selectivity and minimizing off-target effects. Advances in synthetic chemistry have enabled the efficient preparation of such chiral compounds, facilitating their integration into drug development pipelines.

In addition to its anti-inflammatory potential, Rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate has shown promise in preclinical models as a modulator of immune responses. Research indicates that it may selectively inhibit pathways involved in chronic inflammation without significantly affecting normal immune functions. This selective action is crucial for developing treatments that address specific pathological conditions while maintaining overall immune homeostasis.

The carboxylate ester group at the 7a position not only contributes to the compound's solubility but also serves as a site for further functionalization. This versatility allows for the synthesis of analogs with tailored properties, enabling researchers to optimize potency and pharmacokinetic profiles. Such modifications are essential for translating preclinical findings into clinical applications.

Current studies are exploring the mechanism of action of Rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate at a molecular level. Techniques such as X-ray crystallography and computational modeling are being employed to elucidate how this compound interacts with its biological targets. Understanding these interactions at an atomic level will provide valuable insights for designing next-generation drugs with enhanced therapeutic benefits.

The development of novel pharmaceuticals relies heavily on access to high-quality starting materials and intermediates. As a commercially available compound with well-characterized properties, Rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate serves as an invaluable tool for researchers in academic and industrial settings. Its availability facilitates rapid screening and optimization processes, accelerating the discovery of new therapeutic agents.

The future prospects for this compound are promising. Ongoing research aims to explore its potential in treating not only inflammatory diseases but also other conditions such as neurodegenerative disorders and cancer. The unique structural features of octahydropyrano[2,3-c]pyrroles make them attractive candidates for multitargeted drug design strategies.

In conclusion, Rac-ethyl (4aR,7aR)-octahydropyrano2,3-cpyrrole-7a-carboxylate (CAS No. 2580094-12-6) represents a significant contribution to the field of chemical and biomedical research. Its unique structural properties and potential biological activities make it a valuable asset in drug discovery efforts aimed at addressing various pathological conditions. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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